molecular formula C17H21N5 B12231509 5-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylpyridin-2-amine

5-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B12231509
M. Wt: 295.4 g/mol
InChI Key: LUSNJOVIXIEMMS-UHFFFAOYSA-N
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Description

5-(2-{2-azabicyclo[221]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylpyridin-2-amine is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and subsequent functionalization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or the pyrimidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted pyridine and pyrimidine compounds.

Scientific Research Applications

5-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylpyridin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create complex molecules with potential biological activity.

    Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylpyridin-2-amine is unique due to its specific bicyclic structure and the presence of both pyridine and pyrimidine rings. This combination of structural features provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

5-[2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl]-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C17H21N5/c1-21(2)16-6-4-13(8-18-16)14-9-19-17(20-10-14)22-11-12-3-5-15(22)7-12/h4,6,8-10,12,15H,3,5,7,11H2,1-2H3

InChI Key

LUSNJOVIXIEMMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=CN=C(N=C2)N3CC4CCC3C4

Origin of Product

United States

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